molecular formula C22H27N5O2S B12150636 2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(methyleth yl)phenyl]acetamide

2-{4-amino-5-[3-(methylethoxy)phenyl](1,2,4-triazol-3-ylthio)}-N-[4-(methyleth yl)phenyl]acetamide

Cat. No.: B12150636
M. Wt: 425.5 g/mol
InChI Key: PXFXQRAUFZURJT-UHFFFAOYSA-N
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Description

2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a triazole ring, which is known for its stability and versatility in chemical reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Amino Group: Amination reactions using reagents like ammonia or amines can be employed.

    Attachment of the Phenyl Groups: This can be done through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final step involves coupling the triazole derivative with the phenylacetamide moiety under suitable conditions, such as using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and phenyl groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the triazole ring or phenyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amino and phenyl positions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified functional groups.

    Reduction: Reduced derivatives with altered triazole or phenyl groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic transformations and catalysis.

Biology

In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, protein binding, and cellular pathways.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industrial applications, the compound might be used in the development of new materials, coatings, or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The amino and phenyl groups may enhance binding affinity and specificity, leading to desired biological effects. The exact pathways and targets would depend on the specific application and require further research.

Comparison with Similar Compounds

Similar Compounds

  • **2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide
  • **2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide analogs

Uniqueness

The uniqueness of 2-{4-amino-5-3-(methylethoxy)phenyl}-N-[4-(methylethyl)phenyl]acetamide lies in its specific combination of functional groups and the triazole ring. This combination provides a unique reactivity profile and potential for diverse applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C22H27N5O2S

Molecular Weight

425.5 g/mol

IUPAC Name

2-[[4-amino-5-(3-propan-2-yloxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C22H27N5O2S/c1-14(2)16-8-10-18(11-9-16)24-20(28)13-30-22-26-25-21(27(22)23)17-6-5-7-19(12-17)29-15(3)4/h5-12,14-15H,13,23H2,1-4H3,(H,24,28)

InChI Key

PXFXQRAUFZURJT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC(=CC=C3)OC(C)C

Origin of Product

United States

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